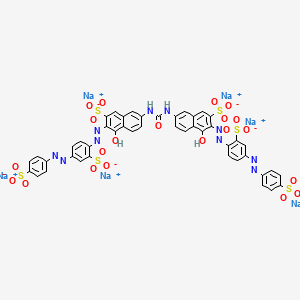

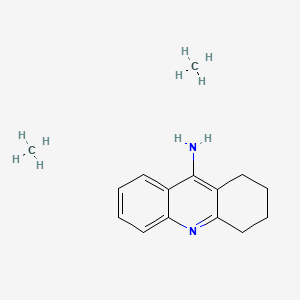

![molecular formula C93H136N10O24 B10828437 [(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate CAS No. 2382768-62-7](/img/structure/B10828437.png)

[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

RMC-5552 is a novel bi-steric inhibitor specifically targeting the mechanistic target of rapamycin complex 1 (mTORC1). This compound has been developed to address the limitations of previous mTOR inhibitors by providing selective and potent inhibition of mTORC1 without affecting mTORC2. The hyperactivation of the mechanistic target of rapamycin pathway is a common feature in various cancers, making RMC-5552 a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RMC-5552 involves the creation of a bi-steric structure that binds to both the orthosteric and allosteric sites of mTORC1. The compound is synthesized through a series of chemical reactions that include the formation of a rapamycin-like core moiety covalently linked to an active-site inhibitor .

Industrial Production Methods: Industrial production of RMC-5552 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include stringent quality control measures to maintain the integrity of the bi-steric structure and its selective inhibitory properties .

Chemical Reactions Analysis

Types of Reactions: RMC-5552 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its bi-steric nature allows it to interact with specific binding sites on mTORC1, leading to inhibition of its activity .

Common Reagents and Conditions: The synthesis of RMC-5552 involves reagents that facilitate the formation of covalent bonds between the rapamycin-like core and the active-site inhibitor. Conditions such as controlled temperature, pH, and solvent environment are crucial for the successful synthesis of the compound .

Major Products Formed: The major product formed from the synthesis of RMC-5552 is the bi-steric inhibitor itself, designed to selectively inhibit mTORC1 without affecting mTORC2 .

Scientific Research Applications

RMC-5552 has shown significant potential in various scientific research applications, particularly in the field of oncology. It has demonstrated anti-tumor activity in preclinical models of cancers with hyperactive mTORC1 signaling, including those with mutations in the RAS and PI3K pathways . The compound is being investigated in clinical trials for its efficacy in treating advanced solid tumors .

In addition to its use in cancer research, RMC-5552’s selective inhibition of mTORC1 makes it a valuable tool for studying the mechanistic target of rapamycin pathway and its role in cellular processes such as growth, proliferation, and metabolism .

Mechanism of Action

RMC-5552 exerts its effects by selectively binding to both the orthosteric and allosteric sites of mTORC1. This dual binding mechanism enhances the inhibition of mTORC1 activity while preserving selectivity over mTORC2. The compound suppresses the phosphorylation of 4EBP1, a key translational regulator, thereby inhibiting cap-dependent translation and reducing oncogene expression .

Comparison with Similar Compounds

- Rapamycin

- Everolimus

- Temsirolimus

- RMC-6272 (also known as RM-006)

Comparison: RMC-5552 differs from traditional mTOR inhibitors like rapamycin and everolimus in its bi-steric structure, which allows for more selective and potent inhibition of mTORC1. Unlike these earlier inhibitors, RMC-5552 does not affect mTORC2, reducing the risk of associated toxicities such as hyperglycemia . Additionally, RMC-5552 has shown greater efficacy in preclinical models of tumors with mTORC1 hyperactivation compared to rapalogs .

Properties

CAS No. |

2382768-62-7 |

|---|---|

Molecular Formula |

C93H136N10O24 |

Molecular Weight |

1778.1 g/mol |

IUPAC Name |

[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C93H136N10O24/c1-59-16-12-11-13-17-60(2)77(113-8)54-71-24-19-65(7)93(112,127-71)86(108)89(109)102-30-15-14-18-73(102)90(110)124-78(55-74(104)61(3)49-64(6)84(107)85(115-10)83(106)63(5)48-59)62(4)50-66-21-25-76(79(52-66)114-9)126-92(111)96-29-33-117-35-37-119-39-41-121-43-45-123-47-46-122-44-42-120-40-38-118-36-34-116-32-28-80(105)101-31-27-68-51-67(20-22-70(68)57-101)56-103-88-81(87(94)97-58-98-88)82(100-103)69-23-26-75-72(53-69)99-91(95)125-75/h11-13,16-17,20,22-23,26,49,51,53,58-59,61-63,65-66,71,73-74,76-79,84-85,104,107,112H,14-15,18-19,21,24-25,27-48,50,52,54-57H2,1-10H3,(H2,95,99)(H,96,111)(H2,94,97,98)/b13-11+,16-12+,60-17+,64-49+/t59-,61-,62-,63-,65-,66+,71+,73+,74-,76-,77+,78+,79-,84-,85+,93-/m1/s1 |

InChI Key |

IUTYTXDIGUNPAA-GKVGALOGSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H]([C@@H](C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N5CCC6=C(C5)C=CC(=C6)CN7C8=NC=NC(=C8C(=N7)C9=CC1=C(C=C9)OC(=N1)N)N)O)C)/C)O)OC)C)C)/C)OC |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N5CCC6=C(C5)C=CC(=C6)CN7C8=NC=NC(=C8C(=N7)C9=CC1=C(C=C9)OC(=N1)N)N)O)C)C)O)OC)C)C)C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

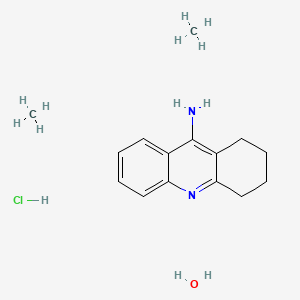

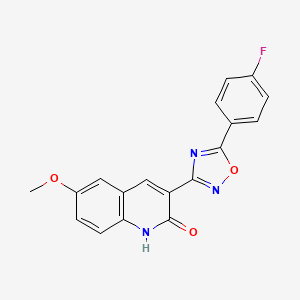

![4-[3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl]-N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide;methane;hydrochloride](/img/structure/B10828364.png)

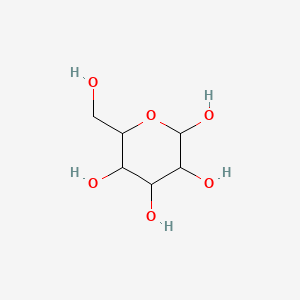

![[5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B10828366.png)

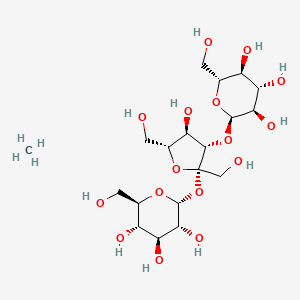

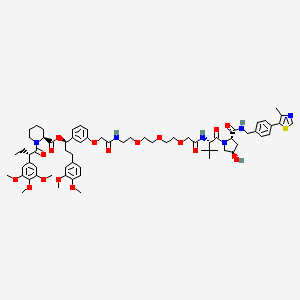

![N-[(2S)-1-[[(2R,3S)-3-amino-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-2-yl]methyl-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B10828389.png)

![2-[(1S)-1-[(2S,5R)-5-[4-chloro-5-fluoro-2-(trifluoromethyl)phenyl]oxolan-2-yl]ethyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B10828414.png)

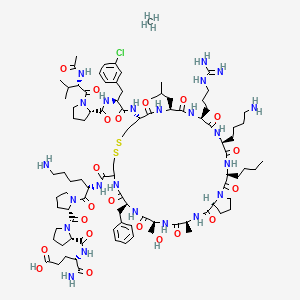

![disodium;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diolate](/img/structure/B10828430.png)

![Methane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B10828448.png)